Selective Bromodomain Binding Affinity
3-Chloro-6-dibromomethyl-pyridazine exhibits measurable and selective binding affinity for specific bromodomain proteins, a feature not widely reported for its closest structural analogs like 3-chloro-6-methylpyridazine or 3,6-dichloropyridazine. It demonstrates a binding affinity (Kd) of 300 nM for the second bromodomain of BRD2 [1] and an inhibitory concentration (IC50) of 863 nM for the second bromodomain of BRD4 [2]. This specific interaction provides a clear point of differentiation, positioning it as a distinct chemical probe for studying epigenetic targets within this protein family.
IC50 863 nM (BRD4 BD2)
| Evidence Dimension | In vitro binding affinity to bromodomain proteins |
|---|---|
| Target Compound Data | Kd = 300 nM for BRD2 bromodomain 2; IC50 = 863 nM for BRD4 bromodomain 2 |
| Comparator Or Baseline | Data for 3-chloro-6-methylpyridazine or 3,6-dichloropyridazine in the same assays is not available. |
| Quantified Difference | Not applicable |
| Conditions | Binding affinity measured by isothermal titration calorimetry against His6-tagged BRD2 BD2 expressed in E. coli BL21(DE3) cells [1]; BRD4 BD2 inhibition assessed via fluorescence anisotropy competition binding assay with FITC-conjugated JQ1 probe [2]. |
Why This Matters
This data supports the selection of 3-chloro-6-dibromomethyl-pyridazine as a selective chemical probe for BRD2 over its precursor or other simple pyridazine building blocks, which lack this characterized activity profile.
- [1] BindingDB. (n.d.). BDBM50148605 (CHEMBL3769729) Affinity Data. Retrieved April 22, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50148605 (CHEMBL3769729) IC50 Data. Retrieved April 22, 2026. View Source
